molecular formula C10H14O3 B1359784 Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 487-51-4

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No. B1359784
CAS RN: 487-51-4
M. Wt: 182.22 g/mol
InChI Key: VLTANIMRIRCCOQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . This compound is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .


Synthesis Analysis

Hagemann’s ester can be synthesized through several approaches. One method involves the regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid, leading to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates . Other approaches include the Knoevenagel’s approach, Newman and Lloyd approach, and Mannich and Forneau approach .


Chemical Reactions Analysis

Hagemann’s ester undergoes various chemical reactions. For instance, it can undergo regiospecific arylation at C-1 . It can also be alkylated to form 4-alkyl-3-methylcyclohex-2-enones .


Physical And Chemical Properties Analysis

Hagemann’s ester is a liquid with a density of 1.078 g/mL at 25 °C . It has a boiling point of 268-272 °C .

Scientific Research Applications

Synthesis of Natural Products

Scientific Field

Organic Chemistry Application Summary: Hagemann’s ester is used as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids . Methods of Application:

  • Preparation: The ester can be prepared using methylene iodide and ethyl acetoacetate in the presence of sodium methoxide, followed by cyclization and heat application to generate the ester .
  • Synthesis: It serves as a key building block, for instance, in the alkylation of trisporic acid intermediates . Results Summary: The use of Hagemann’s ester has enabled the synthesis of complex molecules, contributing to advancements in the understanding and application of natural products.

Robinson Annulation

Scientific Field

Synthetic Methodology Application Summary: The ester is involved in Robinson annulation reactions, a method for constructing ring systems that are prevalent in many natural products. Methods of Application:

  • Reaction: It undergoes aldol cyclization with methyl vinyl ketone in the presence of catalytic pyrrolidinum acetate or Triton B or sodium ethoxide . Results Summary: This reaction has been pivotal in synthesizing various cyclic compounds, showcasing the ester’s role in creating intricate chemical structures.

Fungal Hormone Synthesis

Scientific Field

Biochemistry Application Summary: Hagemann’s ester is instrumental in synthesizing fungal hormones such as trisporic acid. Methods of Application:

  • Alkylation: A key intermediate for trisporic acid is made by its alkylation using Hagemann’s ester . Results Summary: The synthesis of such hormones is crucial for studying fungal biology and could lead to agricultural applications like fungal growth control.

Sterol Synthesis

Scientific Field

Pharmacology Application Summary: The ester is used to synthesize sterols, which are vital components of cell membranes and precursors to steroids. Methods of Application:

  • Synthetic Pathways: Various synthetic pathways involving Hagemann’s ester lead to the formation of sterols . Results Summary: The ability to synthesize sterols has implications in drug development and the study of cellular biology.

Terpenoid Synthesis

Scientific Field

Natural Product Chemistry Application Summary: Terpenoids, which have various biological activities, are synthesized using Hagemann’s ester. Methods of Application:

  • Cyclization Reactions: The ester participates in cyclization reactions to form terpenoid structures . Results Summary: The synthesis of terpenoids has led to the discovery of new drugs and understanding of biological pathways.

Material Science

Scientific Field

Material Chemistry Application Summary: Hagemann’s ester is used in the development of new materials with potential applications in various industries. Methods of Application:

  • Polymerization: The ester can be polymerized or incorporated into larger molecular frameworks to create novel materials . Results Summary: The development of new materials using Hagemann’s ester could lead to advancements in technology and material science.

For each of these applications, the specific experimental procedures and quantitative results would vary depending on the particular study or synthesis being conducted. The detailed technical parameters and statistical analyses are typically found within specialized scientific publications dedicated to each field of study. The above summaries provide a general overview of the potential applications of Hagemann’s ester in scientific research.

Precursor to Alkyl-Substituted Cyclohexenones

Scientific Field

Organic Synthesis Application Summary: Hagemann’s ester serves as a precursor in the synthesis of alkyl-substituted 3-methylcyclohexenones, which are valuable intermediates in the production of fragrances, flavors, and pharmaceuticals . Methods of Application:

  • Alkylation: The ester undergoes alkylation of its ethylene glycol acetal to form various alkyl-substituted cyclohexenones . Results Summary: The ability to produce different alkyl-substituted derivatives expands the utility of Hagemann’s ester in creating compounds with specific characteristics desired in commercial products.

This application showcases the compound’s role in fine chemical synthesis, where the ability to introduce different alkyl groups is crucial for tailoring the properties of the final product. The detailed experimental procedures and quantitative results for this application would be found in specialized publications focused on organic synthesis and industrial applications of these compounds.

Here’s another scientific research application of Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:

Regioselective Cyclisations

Scientific Field

Organic Chemistry Application Summary: Hagemann’s ester is used in regioselective cyclisations to produce various cyclic compounds with potential applications in pharmaceuticals and agrochemicals . Methods of Application:

  • Cyclisation: Ester derivatives of 2-acetyl-5-oxohexanoic acid are cyclised regioselectively to yield alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates . Results Summary: The regioselective cyclisation process allows for the synthesis of structurally diverse compounds, which is essential for the development of new chemical entities with specific biological activities.

Safety And Hazards

Hagemann’s ester is classified as a combustible liquid . It has a flash point of 113 °C . Personal protective equipment such as eyeshields and gloves are recommended when handling this compound .

Future Directions

Hagemann’s ester continues to be a key building block in many syntheses . Its future directions may involve its use in the synthesis of new compounds and in the development of new synthesis methods.

properties

IUPAC Name

ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
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InChI

InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTANIMRIRCCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID801029631
Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Molecular Weight

182.22 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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Product Name

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

CAS RN

487-51-4
Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Record name 4-Carbethoxy-3-methyl-2-cyclohexen-1-one
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Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Record name Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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Record name 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AL Begbie, BT Golding - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
JCS Perkin I Page 1 602 JCS Perkin I A New Synthesis of Ethyl 2-Methyl-4-oxocyclohex-2-enecarboxylate (Hagernann‘s Ester) and its Methyl and t-Butyl Analogues By AL Begbie and …
Number of citations: 25 pubs.rsc.org
BA McAndrew - Journal of the Chemical Society, Perkin Transactions …, 1979 - pubs.rsc.org
4-Alkyl-3-methylcyclohex-2-enones have been prepared from ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester)via the alkylation of its ethylene glycol acetal. Various …
Number of citations: 20 pubs.rsc.org
D Nasipuri, K Mitra, S Venkataraman - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Reactions of Hagemann's ester with alkyl halides and Michael acceptors under basic conditions have been studied; the ratios of C-1 to C-3 alkylated products have been determined by …
Number of citations: 6 pubs.rsc.org
DJ Ackland, JT Pinhey - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester)(7), and ethyl 4-oxocyclohex-2-enecarboxylate (10a) and its double bond isomer (10b) were found to undergo …
Number of citations: 14 pubs.rsc.org
DJ Ackland, JT Pinhey - Tetrahedron letters, 1985 - Elsevier
The vinylogous β-keto esters, ethyl 2-methyl-4-oxocyclohex-2-ene-carboxylate (Hagemann's Ester) (4), ethyl 4-oxocyclohex-1-ene-carboxylate (7a) and its double bond isomer (7b), …
Number of citations: 12 www.sciencedirect.com
LAM Cornelius, J Li, D Smith… - The Journal of …, 2020 - ACS Publications
We describe an efficient synthetic route to differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate (+)-1, via palladium-catalyzed …
Number of citations: 7 pubs.acs.org
KR Vann, Y Ergün, S Zencir, S Oncuoglu… - Bioorganic & medicinal …, 2016 - Elsevier
… 4,9-dimethyl-9H-carbazole-3-carbaldehyde (1) was synthesized in five steps, according to the literature, starting from Hagemann’s ester (ethyl-2-methyl-4-oxocyclohex-2-enecarboxylate…
Number of citations: 38 www.sciencedirect.com
UR Ghatak, S Chakrabarty, K Rudra - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Like the corresponding 1-demethyl analogues, the α′-diazomethyl ketones 2β-diazoacetyl-7-methoxy-1β-methyl-1,2,3,4-tetrahydrofluorene and -1,2,3,4,9,10-hexahydrophenanthrene (…
Number of citations: 4 pubs.rsc.org
R Hansson - lup.lub.lu.se
The effect that organic solvents have on the environment and the intrinsic risk that come with using them should be limited. By replacing organic solvents with less harmful solvents, such …
Number of citations: 2 lup.lub.lu.se
SW Cho - 2008 - search.proquest.com
… ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) has been reported 5:5 ratio of products at C-3: C-1, the desired product was not obtained (Table 3.2). …
Number of citations: 2 search.proquest.com

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